1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid
Description
This compound belongs to the class of pyrido[2,3-e][1,3,4]thiadiazine derivatives, characterized by a fused pyridine-thiadiazine core. Key structural features include:
- A 4-methylphenyl group at position 1, contributing to steric bulk and influencing intermolecular interactions.
- 4,4-Dioxo groups on the thiadiazine ring, enhancing electronic delocalization and stability.
- A carboxylic acid group at position 3, enabling hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-9-4-6-10(7-5-9)17-12-11(3-2-8-15-12)22(20,21)13(16-17)14(18)19/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAXGVCKCIYBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions, such as in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF), followed by heating .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in its anticancer application, the compound inhibits the activity of enzymes like PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrido[2,3-e][1,3,4]thiadiazine core distinguishes the target compound from analogs with alternative fused-ring systems:
Analysis: The pyridine ring in the target compound introduces basicity and hydrogen-bonding capabilities absent in benzothiadiazine derivatives.
Substituent Effects
The 4-methylphenyl group is a common substituent in several analogs, but its positional and conformational effects vary:
Analysis : The 4-methylphenyl group in the target compound may adopt a twisted conformation (similar to ’s imidazole derivatives), facilitating weak interactions like C–H⋯O/N bonds. Halogenated analogs (e.g., Cl/Br in ) show enhanced halogen bonding, absent in the target compound .
Functional Group Modifications
The 3-carboxylic acid group is critical for solubility and reactivity:
Analysis: The carboxylic acid group enhances aqueous solubility and enables salt formation, unlike ester or alkylamino derivatives. Methyl esters () are more suitable for hydrophobic environments, such as membrane penetration in drug delivery .
Biological Activity
The compound 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is a member of the pyridothiadiazine family, notable for its diverse biological activities. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and related research findings.
Molecular Formula
- C : 13
- H : 11
- N : 3
- O : 3
- S : 1
Physical Properties
- Molecular Weight : 289.31 g/mol
- Melting Point : 168-170 °C
- Density : 1.446 g/cm³
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors, potentially affecting signal transduction pathways.
- DNA/RNA Interaction : There is evidence suggesting that it may bind to nucleic acids, influencing gene expression and cellular responses.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Studies have shown that derivatives of pyridothiadiazines exhibit significant antibacterial and antifungal properties.
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through various pathways.
- Anti-inflammatory Effects : The compound has been noted to reduce inflammation markers in certain experimental models.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various pyridothiadiazine derivatives against common pathogens. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Research
In vitro studies demonstrated that the compound could inhibit the proliferation of human breast cancer cells (MCF-7) and induce apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of the compound using a murine model of inflammation. The results showed a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) when treated with the compound compared to control groups.
Data Table
| Property/Activity | Observations/Results |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anticancer Activity | Induces apoptosis in MCF-7 cells |
| Anti-inflammatory Effects | Reduces IL-6 and TNF-alpha levels |
| Melting Point | 168-170 °C |
| Density | 1.446 g/cm³ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
